2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid
Description
Properties
Molecular Formula |
C11H12N2O2 |
|---|---|
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(pent-1-yn-3-ylamino)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O2/c1-3-8(4-2)13-10-9(11(14)15)6-5-7-12-10/h1,5-8H,4H2,2H3,(H,12,13)(H,14,15) |
InChI Key |
XDVVMZKXFQSBFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#C)NC1=C(C=CC=N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Ester Protection
Step 2: Goldberg Amination
- Reagents : 2-Chloropyridine methyl ester, pent-1-yn-3-ylamine, CuI, 1,10-phenanthroline, Cs₂CO₃.
- Conditions : Toluene, 100°C, 24 h.
- Yield : ~65%.
Step 3: Ester Deprotection
Key Research Findings
- Catalyst Efficiency : CuI outperforms Pd-based systems in avoiding carboxylate interference.
- Solvent Impact : Polar aprotic solvents (DMF) enhance reaction rates in copper-catalyzed routes.
- Substituent Effects : Electron-withdrawing carboxylic acid groups activate the pyridine ring for nucleophilic substitution.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Differences
The target compound’s key distinction lies in its pent-1-yn-3-yl substituent, a branched alkyne. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Physicochemical Comparison
*Note: Molecular formula and weight for the target compound are inferred from structural analogs.
Substituent Impact on Properties
Electronic Effects :
- Alkyne (Target Compound) : The sp-hybridized carbon in the pentynyl group may slightly withdraw electrons, reducing pyridine ring basicity compared to methyl or chloro substituents .
- Chloro/Methoxy Groups (6J3, ZZ0) : Electron-withdrawing Cl or OCH₃ groups increase the carboxylic acid’s acidity (lower pKa) .
- Methyl Groups (Nixylic acid) : Electron-donating methyl groups enhance lipophilicity, favoring membrane penetration .
Steric and Reactivity Effects :
- The bulky pentynyl group in the target compound may hinder rotational freedom, affecting binding to biological targets. In contrast, smaller substituents like Cl or CH₃ allow tighter interactions .
- The alkyne’s triple bond enables bioorthogonal reactions (e.g., with azides), a feature absent in analogs with saturated or aromatic substituents .
Biological Activity
2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and enzyme inhibition.
The molecular formula of 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid is , with a molecular weight of approximately 204.23 g/mol. The compound features a pyridine ring substituted with an amino group and a carboxylic acid, contributing to its biological reactivity.
Inhibition of AspH
Recent studies have highlighted the compound's role as an inhibitor of the human 2-oxoglutarate (2OG)-dependent oxygenase aspartate/asparagine-beta-hydroxylase (AspH), which is implicated in cancer cell invasiveness. The inhibition of AspH can lead to reduced tumor growth and metastasis, making it a promising target for anticancer therapies. In vitro assays demonstrated that certain derivatives of pyridine-carboxylic acids exhibited potent inhibitory effects on AspH, suggesting that modifications to the basic structure can enhance biological activity .
Selectivity and Potency
The selectivity of 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid against other human 2OG oxygenases was also investigated. The compound showed varying degrees of inhibition across different targets, indicating potential for selective therapeutic applications. For instance, while some derivatives were effective against AspH, they exhibited weaker interactions with other oxygenases such as PHD2 and FIH .
Case Studies
Several case studies have been conducted to assess the biological efficacy of this compound:
- In Vivo Tumor Models : In mouse xenograft models, compounds related to 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid demonstrated significant tumor growth inhibition, supporting its potential as an anticancer agent .
- Mechanistic Studies : Mechanistic investigations revealed that the compound's inhibitory action on AspH leads to altered signaling pathways in cancer cells, further corroborating its role in reducing cell proliferation and invasiveness .
Data Tables
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Activity Description |
|---|---|---|---|---|
| 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid | 1695474-88-4 | C11H12N2O2 | 204.23 g/mol | Inhibitor of AspH; potential anticancer activity |
| 5-Chloro-2-(pent-1-yn-3-yl)amino-pyridine-4-carboxylic acid | 1698139-20-6 | C11H11ClN2O2 | 238.67 g/mol | Related pyridine derivative with similar activity |
Q & A
Q. What are the common synthetic routes for 2-[(Pent-1-yn-3-yl)amino]pyridine-3-carboxylic acid, and what key reaction conditions must be controlled?
The synthesis typically involves multi-step reactions, including amination, coupling, and functional group protection/deprotection. A critical step is the introduction of the pent-1-yn-3-yl group to the pyridine ring via nucleophilic substitution or copper-catalyzed alkyne-azide cycloaddition (CuAAC). Key conditions to optimize include:
- Temperature : Elevated temperatures (60–80°C) for coupling reactions to enhance reaction rates while avoiding decomposition .
- pH Control : Neutral to slightly basic conditions (pH 7–9) to stabilize the amino group during amination .
- Reagent Selection : Use of tert-butoxycarbonyl (Boc) groups for amino protection to prevent side reactions, followed by acidic deprotection (e.g., TFA) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming the structure, particularly the integration of the pent-1-yn-3-yl proton signals (δ 1.5–2.5 ppm) and pyridine ring protons (δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H] at m/z 247.1 for CHNO) .
- Infrared (IR) Spectroscopy : Identifies carboxylic acid (O-H stretch ~2500–3000 cm) and alkyne (C≡C stretch ~2100–2260 cm) functionalities .
Q. What are the stability considerations for storing and handling this compound?
- Storage : Store at –20°C under inert gas (argon or nitrogen) to prevent oxidation of the alkyne group .
- Handling : Use gloves and eye protection due to potential irritation from reactive intermediates (e.g., unprotected amino groups) .
- Degradation : Monitor for hydrolysis of the carboxylic acid group under humid conditions using periodic HPLC analysis .
Advanced Research Questions
Q. How can researchers optimize the coupling of the pent-1-yn-3-yl group to the pyridine ring to minimize side reactions?
- Catalyst Screening : Test palladium/copper bimetallic systems to enhance regioselectivity in Sonogashira-like couplings .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states while avoiding protic solvents that may protonate the alkyne .
- Kinetic Monitoring : Employ in-situ FTIR or LC-MS to detect intermediates and adjust reaction time/temperature dynamically .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in kinase inhibition?
- Binding Affinity Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with kinase ATP-binding pockets .
- Enzyme Assays : Measure IC values against recombinant kinases (e.g., EGFR or JAK2) using fluorescence-based ADP-Glo™ assays .
- Structural Biology : Co-crystallize the compound with target kinases and solve structures via X-ray crystallography (using SHELX programs for refinement) .
Q. How do structural modifications at the pentynyl position affect biological activity?
- Alkyne Length : Shortening the pentynyl chain (e.g., to propynyl) reduces lipophilicity, impacting cell membrane penetration and kinase inhibition potency .
- Substituent Effects : Introducing electron-withdrawing groups (e.g., CF) at the alkyne terminus enhances electrophilicity, improving covalent binding to cysteine residues in kinases .
- Comparative SAR : Benchmark against analogs like 5-[(Pent-3-yn-1-yl)amino]pyridine-2-carboxylic acid to identify optimal substituent patterns for selectivity .
Q. How should researchers address discrepancies in reported biological activity data for this compound?
- Assay Validation : Replicate studies using standardized protocols (e.g., NIH/NCATS guidelines) to control for variability in cell lines or enzyme sources .
- Metabolic Stability Testing : Evaluate cytochrome P450 interactions via liver microsome assays to rule out off-target effects .
- Data Cross-Referencing : Compare results with structurally related compounds (e.g., furopyridine derivatives) to identify conserved structure-activity relationships (SAR) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
